Purity Specification Advantage: 98% (Leyan) vs. 95% (AKSci) Directly Impacts Reaction Yield and Reproducibility in Multi-Step Synthesis
Supplier-specified purity for 2-(1-benzylpiperidin-4-yl)azepane differs meaningfully across vendors. Leyan specifies 98% purity, while AKSci specifies 95% . For the closely related N-methyl analog 2-(1-methylpiperidin-4-yl)azepane, purity is also specified at 95% by CymitQuimica and 98% by MolCore . A 3-percentage-point improvement in purity can significantly reduce side-product formation in subsequent amide coupling or reductive amination steps, where the secondary amine of the azepane is the intended reactive handle. This difference is measurable by HPLC or GC analysis and directly translates to lower purification burden and higher overall yield for the end user.
| Evidence Dimension | Minimum purity specification (vendor-certified) |
|---|---|
| Target Compound Data | 98% (Leyan, Product No. 1553387) |
| Comparator Or Baseline | 95% (AKSci, Cat. 0421CN); 95% (CymitQuimica, N-methyl analog, CAS 527674-00-6) |
| Quantified Difference | +3 percentage points absolute purity advantage for the Leyan-sourced target compound over AKSci-sourced material and the N-methyl analog |
| Conditions | Vendor Certificate of Analysis (CoA); target compound available in quantities from 250 mg to 100 g from Leyan |
Why This Matters
For procurement decisions, a 98% purity starting material reduces the molar excess required in subsequent reactions and improves batch-to-batch reproducibility, making Leyan the preferred supplier for synthetic methodology development.
